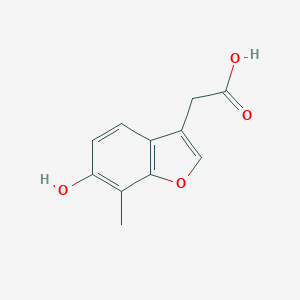
2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves complex methods such as free radical cyclization cascades and proton quantum tunneling . These methods are designed to construct benzofuran rings with high yield and fewer side reactions . Specific synthetic routes for 2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid may involve similar advanced techniques to ensure the efficient construction of the benzofuran ring system.
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically focus on optimizing reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled reaction environments, and purification techniques to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group at the C-6 position is essential for its biological activity, and the functional groups at the C-3 position play a crucial role in its selectivity . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene derivatives: Known for their anti-cancer properties.
Other benzofuran derivatives: Exhibit similar biological activities, such as anti-tumor and anti-viral effects.
Uniqueness
2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . The presence of the hydroxyl and methyl groups at specific positions enhances its selectivity and potency in various applications .
Propriétés
Formule moléculaire |
C11H10O4 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
2-(6-hydroxy-7-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H10O4/c1-6-9(12)3-2-8-7(4-10(13)14)5-15-11(6)8/h2-3,5,12H,4H2,1H3,(H,13,14) |
Clé InChI |
KQZALXZDFKROIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OC=C2CC(=O)O)O |
SMILES canonique |
CC1=C(C=CC2=C1OC=C2CC(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














